molecular formula C19H22N2O4S2 B10950299 N-[4-(morpholin-4-ylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B10950299
M. Wt: 406.5 g/mol
InChI Key: ZIOFENOXYMBREB-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves several steps. One common method includes the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The yields of these reactions can range from moderate to good (51-84%) depending on the specific reactants and conditions used . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, sulfonamides are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis and cell division, making it effective against rapidly dividing cells, such as cancer cells and bacteria.

Comparison with Similar Compounds

N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other sulfonamide derivatives, such as:

The uniqueness of N-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific chemical structure, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C19H22N2O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H22N2O4S2/c22-19(18-13-14-3-1-2-4-17(14)26-18)20-15-5-7-16(8-6-15)27(23,24)21-9-11-25-12-10-21/h5-8,13H,1-4,9-12H2,(H,20,22)

InChI Key

ZIOFENOXYMBREB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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